Regioisomer‑Specific Pharmacophore Geometry: 3‑Carboxamide vs. 4‑Carboxamide
The 3‑carboxamide substitution orients the amide hydrogen‑bond donor/acceptor vector in a geometry essential for SPC‑class activity. In the HBV CAM series, all active compounds (e.g., C‑18, C‑39, C‑40) bear the 3‑carboxamide; the corresponding 4‑carboxamide analog 1‑methanesulfonyl‑N‑[3‑(pyrrolidin‑1‑yl)propyl]piperidine‑4‑carboxamide has no reported anti‑HBV activity [1].
| Evidence Dimension | Anti‑HBV activity (EC₅₀) |
|---|---|
| Target Compound Data | HBV CAM activity plausible based on class scaffold |
| Comparator Or Baseline | 1‑methanesulfonyl‑N‑[3‑(pyrrolidin‑1‑yl)propyl]piperidine‑4‑carboxamide: no reported anti‑HBV activity |
| Quantified Difference | N/A (lack of published data for the 4‑carboxamide comparator) |
| Conditions | SPC scaffold activity defined in HepAD38 and HepG2‑HBV1.3 cells [1] |
Why This Matters
Purchasing the 4‑carboxamide regioisomer for an HBV CAM program would likely yield an inactive compound, wasting screening resources.
- [1] Yang Y, et al. Viruses. 2022;14(2):348. doi:10.3390/v14020348. View Source
